2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine

Coordination chemistry Homogeneous catalysis Transfer hydrogenation

Fragment-based CNS screening demands building blocks with precise regiospecificity and CNS MPO-compliant properties. This 1,4-disubstituted triazole-ethanamine (CAS 1101852-29-2) is synthesized exclusively via CuAAC click chemistry, ensuring the 1,4-regioisomer free of 1,5- or 2,4-contaminants that confound SAR. • XLogP3 0.3, TPSA 56.7 Ų, MW 188.23, single HBD-within CNS MPO desirability thresholds • Primary amine handle enables parallel amide coupling, reductive amination, or sulfonamide derivatization without deprotection • Available as free base (≥95%) or dihydrochloride salt (CAS 2172576-00-8) for direct metalation in catalyst synthesis

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
Cat. No. B13244442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(N=N2)CCN
InChIInChI=1S/C10H12N4/c11-6-7-14-8-10(12-13-14)9-4-2-1-3-5-9/h1-5,8H,6-7,11H2
InChIKeyIDXSJDACFIXJHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine Identity & Physicochemical Profile


2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine (CAS 1101852-29-2, molecular formula C₁₀H₁₂N₄, MW 188.23 g/mol) is a 1,4-disubstituted-1,2,3-triazole comprising a 4-phenyl ring on the triazole core and a primary amine-terminated ethyl spacer at N1 [1]. The computed XLogP3 of 0.3, topological polar surface area of 56.7 Ų, a single hydrogen bond donor, and three hydrogen bond acceptors place this compound in a physicochemical space compatible with both CNS drug-discovery programs and fragment-based screening initiatives [1]. The compound is routinely prepared via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between phenylacetylene and 2-azidoethan-1-amine or its protected equivalents, ensuring exclusive formation of the 1,4-disubstituted regioisomer [2][3]. Commercial availability as the free base (CAS 1101852-29-2, typically ≥95% purity) and as the dihydrochloride salt (CAS 2172576-00-8) from established suppliers such as Enamine Ltd. and Fujifilm Wako Pure Chemical Corporation supports reproducible procurement .

CuAAC-derived 1,4-disubstituted triazole with exclusive regioisomer control
Primary amine handle enables single-step parallel derivatization
Free base and dihydrochloride salt available for flexible workflow integration
CNS MPO-compatible physicochemical space for fragment-based library design

Generic Substitution Traps for 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine


In-class triazole-ethanamine analogs cannot be freely interchanged with 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine because three non-interchangeable structural features simultaneously govern its performance. First, the 1,4-disubstitution pattern conferred by CuAAC click chemistry is regioisomerically distinct from the 1,5-disubstituted isomer obtained via thermal Huisgen cycloaddition or the 2,4-disubstituted isomer from metal-free routes; these regioisomers exhibit different coordination geometries and biological target engagement [1][2]. Second, the specific N1-ethylamine–triazole–C4-phenyl architecture provides an N(2),N(3),N(amine) tridentate donor set upon further functionalization that cannot be replicated by 1-phenyl-4-ethanamine regioisomers (which lack the N1-alkyl tether) or by 1,2,4-triazole isomers [2]. Third, the computed XLogP3 of 0.3 and TPSA of 56.7 Ų represent a narrow lipophilicity window that changes substantially with even modest substituent modifications; for example, replacing the 4-phenyl with a 4-benzyl group or removing the phenyl entirely shifts logP and alters both passive permeability and off-target promiscuity risk [1][3].

Regioisomeric mismatch
1,4-Disubstitution from CuAAC differs from 1,5- or 2,4-isomers, altering coordination geometry and target engagement
Tridentate donor architecture
The specific N1-ethylamine–C4-phenyl framework provides an N(amine),N(triazole),N(pyridine) donor set not achievable with 1-phenyl regioisomers or 1,2,4-triazoles
Lipophilicity window sensitivity
Modest substituent changes (4-phenyl to 4-benzyl) shift the low XLogP3 and moderate TPSA profile, altering CNS permeability predictions

Differentiation Evidence for 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine


Tridentate NNN Ligand Precursor: Complex Yield and Catalytic Mechanism

In a direct head-to-head comparison, the ruthenium(II) complex derived from the L3 ligand scaffold—constructed from 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine functionalized with a pyridin-2-ylmethyl arm—was obtained in 82–87% isolated yield, identical to the yields achieved with the bis-triazole L1 and mixed triazole-pyridine L2 ligand systems [1]. All three Ru(II) complexes demonstrated air stability and 'excellent activity and selectivity in the hydrogenation of ketones and aldehydes,' with DFT calculations revealing that the L3-derived complex 3 operates through a distinct outer-sphere catalytic cycle rather than an inner-sphere mechanism, a mechanistic divergence that differentiates this scaffold from L1- and L2-based catalysts [1]. The crystal structure of the L3-based Ru complex was solved, confirming the facial N(amine),N(triazole),N(pyridine) coordination mode, which is unavailable with regioisomeric 1-phenyltriazole analogs where the phenyl occupies N1 rather than C4 [1].

Complex yield & mechanism
Head-to-head
82–87% isolated Ru(II) complex yield; DFT-calculated outer-sphere catalytic cycle vs. inner-sphere for L1/L2 analogs
Supports differentiated catalyst design without sacrificing complexation efficiency
Crystal structure confirms NNN facial coordination; toluene reflux conditions
Coordination chemistry Homogeneous catalysis Transfer hydrogenation

XLogP3 and TPSA: Comparison with Closest Regioisomer

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine displays a computed XLogP3 of 0.3 and a topological polar surface area (TPSA) of 56.7 Ų [1]. Although direct experimentally measured logP/logD data for the closest regioisomer, 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 933744-07-1), are not reported in major public databases, the isomeric difference in connectivity—phenyl at N1 versus C4—is known from the broader 1,2,3-triazole literature to alter the dipole moment and hydrogen-bonding capacity of the triazole ring, which in turn modulates logP and aqueous solubility [2][3]. The combination of XLogP3 = 0.3, MW = 188.23, HBD = 1, and rotatable bond count = 3 places this compound within the favored CNS MPO (multiparameter optimization) desirability window, making it a privileged starting scaffold for CNS-penetrant library design compared to more lipophilic 4-substituted triazole analogs [1].

CNS MPO Profile
Class-level
XLogP3 0.3, TPSA 56.7 Ų; regioisomer shift expected to alter dipole and logP
Profile supports CNS fragment library design; regioisomer may shift permeability predictions
Comparator properties not experimentally benchmarked; class-level inference from triazole literature
Medicinal chemistry Drug-likeness CNS multiparameter optimization

Click-Based Diversification: Naphthoquinone Conjugate Yields

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine serves as a key amino-triazole building block in convergent synthesis strategies. In one published route, its protected amino-triazole intermediate was reacted with 2-methoxy-lapachol to afford 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)alkyl-amino)]-3-(3-methylbut-2-en-1-yl)-1,4-naphthoquinone derivatives with a global yield of approximately 21% over multiple steps [1]. By comparison, a linear Strategy A starting from lawsone produced related naphthoquinone-triazole conjugates with an overall yield of approximately 27% over six steps, while Strategy B (the convergent route using amino-triazoles, including the target compound class) achieved 45–76% yield over four steps for the initial 2-amino-alkyl-1,2,3-triazole-1,4-NQ formation [1]. The 21% global yield for the final phenyltriazole-containing naphthoquinones, while modest, represents the only published route to this specific conjugate class and is competitive with the 27% achieved by the linear alternative for the unsubstituted triazole series, validating the utility of this ethanamine building block for constructing biologically relevant conjugate libraries [1].

Conjugate synthesis yield
Cross-study
~21% global yield (convergent Strategy B) vs ~27% (linear Strategy A); intermediate step 45–76%
Validated building block for triazole-naphthoquinone conjugate libraries
Only published route to this specific conjugate class; 4-step convergent approach
Click chemistry Parallel synthesis Naphthoquinone conjugates

Salt Form Availability: Free Base vs. Dihydrochloride

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is commercially supplied in two distinct forms: the free base (CAS 1101852-29-2, MW 188.23 g/mol) and the dihydrochloride salt (CAS 2172576-00-8, MW 261.15 g/mol, purity ≥95%) . The dihydrochloride salt is stocked by Fujifilm Wako Pure Chemical Corporation (Enamine Ltd. sourcing) with published pricing: 100 mg at ¥109,200, 250 mg at ¥155,400, 500 mg at ¥245,100, 1 g at ¥314,200, scaling to 10 g at ¥1,350,400 . By contrast, many closely related triazole ethanamines—including 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 933744-07-1) and 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine—are predominantly listed by suppliers only as the free base [1]. The availability of a well-characterized, analytically confirmed dihydrochloride salt with documented room-temperature storage stability reduces the pre-formulation burden for users requiring aqueous dosing in biological assays, a practical procurement advantage over single-form comparator compounds .

Salt form availability
Specification review
Free base (CAS 1101852-29-2) and dihydrochloride (CAS 2172576-00-8, ≥95%) with documented multi-gram pricing
Pre-qualified dihydrochloride reduces salt screening for aqueous biological assays
Room-temperature storage; sourcing from Enamine/Fujifilm Wako
Chemical procurement Salt selection Aqueous solubility

Antimicrobial Triazole Library Precursor: Validated Starting Material

The compound's acetohydrazide oxidation product, 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide, has been explicitly reported as the starting material (compound 2) for a focused library of 1,2,3-triazole derivatives with demonstrated antimicrobial activity [1]. In that study, the most active compounds (4a, 9a, 9b, and 9f) exhibited moderate to good antibacterial activity against multiple bacterial strains compared with ciprofloxacin as reference, and compounds 4a, 9c, 9d, and 9f showed good antifungal activity compared with fluconazole [1]. While these activity data pertain to the derivatized final compounds rather than the ethanamine itself, they establish the 4-phenyl-1,2,3-triazol-1-yl scaffold as a validated pharmacophore for antimicrobial lead generation [1]. Users seeking to replicate or expand upon this published library must procure the ethanamine (or its acetohydrazide derivative) as the essential synthetic entry point; substitution with a regioisomeric or differently substituted triazole-ethanamine would yield a chemically non-identical library [1].

Antimicrobial library precursor
Reported
Acetohydrazide oxidation product used as key intermediate; reported moderate to good activity against bacterial and fungal strains
Published entry point for generating antimicrobial triazole libraries
Activity data pertain to derivatized compounds; no MIC reported for free base
Antimicrobial discovery Medicinal chemistry Triazole derivatization

Application Scenarios for 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine


NNN Ligands for Transfer Hydrogenation Catalysts

Researchers designing air-stable ruthenium(II) or related transition-metal catalysts for ketone and aldehyde hydrogenation should select this compound as the core amine building block for constructing pyridyl-functionalized NNN pincer ligands. The L3 ligand derived from this ethanamine forms Ru(II) complexes in 82–87% yield that operate through an outer-sphere catalytic mechanism distinct from the benzyl-triazole L1 and L2 systems, providing a differentiated reactivity profile for chemoselectivity optimization [1]. Procurement of the dihydrochloride salt is recommended to facilitate direct metalation without amine oxidation side reactions.

CNS Fragment-Based Drug Discovery Library Design

Medicinal chemists constructing fragment libraries for CNS target screening should prioritize this compound based on its computed physicochemical profile: XLogP3 = 0.3, TPSA = 56.7 Ų, MW = 188.23, and a single HBD, all falling within established CNS MPO desirability thresholds [1][2]. The primary amine handle enables rapid parallel derivatization (amide coupling, reductive amination, sulfonamide formation) without additional deprotection steps, accelerating hit-to-lead timelines in fragment growth campaigns.

Triazole-Naphthoquinone Conjugates for Antiparasitic Drug Discovery

Groups pursuing Chagas disease or related trypanosomiasis drug discovery should select this specific 4-phenyltriazole-ethanamine building block to access the 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)alkyl-amino)]-1,4-naphthoquinone conjugate class described by De Oliveira et al. [1]. While the published global yield (~21%) is moderate, this convergent Strategy B route is the only published method for constructing this specific conjugate chemotype, and procurement of the exact building block is essential for reproducing or expanding the published compound collection.

Antimicrobial Triazole Library Expansion

Investigators expanding upon the antimicrobial 1,2,3-triazole library reported by Youssif and Abdelrahman should purchase this compound as the synthetic precursor to 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide (compound 2 in the original publication) [1]. Using an alternative triazole-ethanamine regioisomer or analog would produce a chemically non-identical hydrazide intermediate, precluding direct SAR comparison with the published data showing activity against bacterial and fungal strains benchmarked against ciprofloxacin and fluconazole respectively [1].

Application
Selection Property
Validation Focus
Transfer hydrogenation catalyst design
1,4-Disubstituted triazole-amine scaffold
Catalytic mechanism differentiation
CNS fragment-based library design
CNS MPO-compatible physicochemical space
CNS permeability profile and derivatization efficiency
Triazole-naphthoquinone conjugate synthesis
CuAAC-compatible ethanamine building block
Convergent synthetic route fidelity
Antimicrobial triazole library expansion
Published antimicrobial pharmacophore precursor
Structure-activity relationship alignment
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